Cas no 156454-43-2 (5-Bromo-7-methyl-1H-indazole)
5-Bromo-7-methyl-1H-indazole Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-7-methyl-1H-indazole
- TIMTEC-BB SBB002553
- 1H-Indazole, 5-bromo-7-methyl-
- OUNQFZFHLJLFAR-UHFFFAOYSA-N
- ZERO/005553
- PubChem20590
- 5-Bromo-7-methylindazole
- MLS000729257
- KSC495O1L
- 2h-indazole,5-bromo-7-methyl-
- HID1117
- HMS2737F16
- 2H-Indazole, 5-bromo-7-methyl-
- BCP01344
- STK779352
- SBB002553
- 5-bromo-7-methyl-1H-indazole (en)
- AC-26728
- SMR000307535
- CS-M0324
- ED-0740
- SCHEMBL13884874
- AKOS005072377
- SY020614
- Z1269185548
- AM20030058
- 156454-43-2
- FT-0649433
- DTXSID70362546
- EN300-1590307
- MFCD03990484
- SCHEMBL1145088
- AB16895
- W-205801
- 5-Bromo-7-methyl-1H-indazole, 97%
- CHEMBL1498775
- 5-Bromo-7-methyl-1H-
- 5-Bromo-7-methyl-2H-indazole
- 5-Bromo-7-methylindazo1e
- 5-BROMO-7-METHYL-1H-INDAZOLEE
- 5-BROMO-7-METHYL-1H-INDAZOLE (50GMS)
- DB-012899
-
- MDL: MFCD03990484
- Inchi: 1S/C8H7BrN2/c1-5-2-7(9)3-6-4-10-11-8(5)6/h2-4H,1H3,(H,10,11)
- InChI Key: OUNQFZFHLJLFAR-UHFFFAOYSA-N
- SMILES: BrC1C=C(C)C2=C(C=NN2)C=1
Computed Properties
- Exact Mass: 209.97900
- Monoisotopic Mass: 209.979
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.6
- Topological Polar Surface Area: 28.7
Experimental Properties
- Color/Form: Brown powder
- Density: 1.654g/cm3
- Melting Point: 180-186 °C
- Boiling Point: 346.2°C at 760 mmHg
- Flash Point: 163.2ºC
- Refractive Index: 1.697
- PSA: 28.68000
- LogP: 2.63380
- Solubility: Insoluble in water
- pka: 13.13±0.40(Predicted)
5-Bromo-7-methyl-1H-indazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromo-7-methyl-1H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A269002272-10g |
5-Bromo-7-methyl-1H-indazole |
156454-43-2 | 97% | 10g |
$170.00 | 2022-04-02 | |
| Alichem | A269002272-25g |
5-Bromo-7-methyl-1H-indazole |
156454-43-2 | 97% | 25g |
$382.72 | 2022-04-02 | |
| Fluorochem | 077219-250mg |
5-Bromo-7-methyl-1H-indazole |
156454-43-2 | 95% | 250mg |
£11.00 | 2022-03-01 | |
| Fluorochem | 077219-10g |
5-Bromo-7-methyl-1H-indazole |
156454-43-2 | 95% | 10g |
£135.00 | 2022-03-01 | |
| TRC | B697268-100mg |
5-Bromo-7-methyl-1H-indazole |
156454-43-2 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B697268-250mg |
5-Bromo-7-methyl-1H-indazole |
156454-43-2 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B697268-500mg |
5-Bromo-7-methyl-1H-indazole |
156454-43-2 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B697268-1g |
5-Bromo-7-methyl-1H-indazole |
156454-43-2 | 1g |
$ 98.00 | 2023-04-18 | ||
| Chemenu | CM107178-5g |
5-bromo-7-methyl-1H-indazole |
156454-43-2 | 97% | 5g |
$102 | 2021-08-06 | |
| Chemenu | CM107178-10g |
5-bromo-7-methyl-1H-indazole |
156454-43-2 | 97% | 10g |
$173 | 2021-08-06 |
5-Bromo-7-methyl-1H-indazole Suppliers
5-Bromo-7-methyl-1H-indazole Related Literature
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on 5-Bromo-7-methyl-1H-indazole
Comprehensive Overview of 5-Bromo-7-methyl-1H-indazole (CAS No. 156454-43-2): Properties, Applications, and Research Insights
5-Bromo-7-methyl-1H-indazole (CAS No. 156454-43-2) is a heterocyclic organic compound belonging to the indazole family, which has garnered significant attention in pharmaceutical and agrochemical research. This brominated indazole derivative features a methyl group at the 7-position and a bromine atom at the 5-position, contributing to its unique chemical reactivity and potential biological activities. Researchers are increasingly exploring its role as a key intermediate in synthesizing novel drug candidates, particularly in oncology and neurology.
The compound’s molecular structure (C8H7BrN2) and high purity grade make it suitable for small-molecule drug discovery projects. Recent studies highlight its utility in kinase inhibition and GPCR modulation, aligning with trends in targeted cancer therapies and central nervous system disorders. Its lipophilicity and hydrogen-bonding capacity further enhance its pharmacokinetic profile, a hot topic in AI-driven drug design platforms.
In synthetic chemistry, 5-Bromo-7-methyl-1H-indazole serves as a versatile building block for Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions. These methods are frequently searched in organic synthesis forums, reflecting the compound’s relevance in high-throughput screening libraries. Notably, its crystal structure data (available in CCDC databases) aids in computational modeling, a growing focus area for machine learning in chemistry.
From an industrial perspective, demand for custom synthesis of halogenated indazoles like this compound has risen due to their patent-free status and scalable production. Environmental considerations also drive interest in green chemistry approaches for its preparation, such as catalyst-free cyclization or microwave-assisted synthesis—topics trending in sustainable chemistry discussions.
Analytical characterization of 156454-43-2 typically involves HPLC-MS, NMR spectroscopy, and X-ray diffraction, techniques commonly queried by QC professionals. The compound’s storage stability under inert atmospheres and handling protocols are frequently addressed in technical datasheets, emphasizing its compatibility with GLP standards.
Emerging applications include its use in fluorescent probes for bioimaging and as a ligand in metal-organic frameworks (MOFs). These interdisciplinary uses resonate with materials science communities searching for multifunctional heterocycles. Furthermore, its structure-activity relationship (SAR) data is valuable for cheminformatics tools, a niche explored in open-access chemical databases.
To address common queries from search engine trends: The compound’s solubility in DMSO (~50 mg/mL), melting point range (195–198°C), and supplier availability are documented in major chemical catalogs. Researchers also inquire about alternative synthetic routes or derivatization strategies, which are actively discussed in peer-reviewed journals like JOC and ACS Medicinal Chemistry Letters.
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